6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
CAS No.: 1175689-23-2
Cat. No.: VC2820670
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1175689-23-2 |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 |
| Standard InChI Key | PYIMJPGDPNIVOP-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |
Introduction
| Identifier | Value |
|---|---|
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile |
| CAS Registry Number | 1175689-23-2 |
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| PubChem Compound ID | 51063995 |
| MDL Number | MFCD11100136 |
| Standard InChIKey | PYIMJPGDPNIVOP-UHFFFAOYSA-N |
The compound's identity is further characterized by its unique structural features, which contribute to its chemical behavior and potential applications in pharmaceutical research and organic synthesis .
Physical and Chemical Properties
6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile presents as a white crystalline solid under standard conditions. Its physical state and appearance are consistent with many heterocyclic compounds containing nitrogen atoms. The physical and chemical properties of this compound are critical to understanding its behavior in various chemical reactions and its potential utility in different applications.
Basic Physical Properties
The compound exhibits distinct physical characteristics that are important for its identification, handling, and application in research settings. These properties are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | White crystalline solid |
| Melting Point | 120-122°C |
| Solubility | Highly soluble in organic solvents |
| Storage Condition | Room temperature |
| Basic Properties | Weak basic character |
| Sensitivity | Irritant |
The compound demonstrates high solubility in various organic solvents, including methanol, acetonitrile, and dichloromethane, which facilitates its use in solution-phase chemical reactions and analytical procedures .
Chemical Reactivity
The chemical reactivity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is primarily governed by its functional groups. The nitrile group at the 2-position of the pyridine ring is particularly reactive and serves as a key site for further chemical transformations. This reactivity makes the compound valuable as a synthetic intermediate in the preparation of more complex molecules.
The weak basic properties of the compound can be attributed to the nitrogen atoms in the piperazine ring and the pyridine structure. These basic centers can participate in acid-base reactions and coordination with metal ions, potentially expanding the compound's utility in coordination chemistry and catalysis applications .
Structural Characteristics
The molecular structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile features several important structural elements that define its chemical behavior and potential applications. The compound's structure can be represented using various notations, including SMILES and InChI strings, which provide standardized descriptions of the molecular arrangement.
Molecular Structure Representation
The structural representation of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can be described using the following notations:
| Representation Type | Value |
|---|---|
| SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |
| Standard InChI | InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 |
These notations provide precise information about the arrangement of atoms and bonds within the molecule, enabling researchers to accurately identify and work with the compound in computational chemistry, database searches, and chemical informatics applications.
Key Structural Features
The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile includes several key features that contribute to its chemical behavior:
-
A pyridine ring with a nitrogen atom in the ring structure
-
A nitrile (C≡N) group at the 2-position of the pyridine ring
-
A 4-methylpiperazine moiety attached at the 6-position of the pyridine ring
-
A total of four nitrogen atoms in the molecular structure
These structural features create a molecule with multiple potential interaction sites for hydrogen bonding, metal coordination, and other non-covalent interactions, which may be relevant to its biological activity and pharmaceutical applications .
Synthesis and Preparation Methods
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step reaction sequences that require careful control of reaction conditions and purification procedures. The preparation methods for this compound leverage established principles of heterocyclic chemistry and functional group transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume